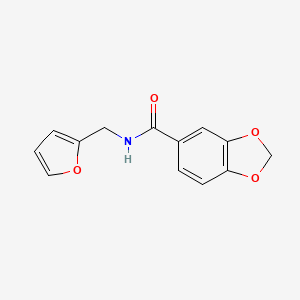

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13(14-7-10-2-1-5-16-10)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZNYQQOYJWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366664 | |

| Record name | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-96-7 | |

| Record name | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology and Medicine

The compound has shown considerable promise as a bioactive agent with potential applications in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In vitro studies have reported IC50 values ranging from 5 to 15 µM, demonstrating its effectiveness compared to standard chemotherapeutics like doxorubicin.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vivo studies have shown significant reductions in inflammation markers, indicating its potential for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against lung adenocarcinoma A549 cells demonstrated significant cytotoxicity. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, further supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. The anti-inflammatory effects were attributed to the inhibition of COX enzymes and reduced levels of pro-inflammatory cytokines such as IL-1β .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzodioxole moieties allow it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological implications compared to analogs:

Physicochemical Properties

Biological Activity

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and pharmacological profiles based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with 1,3-benzodioxole frameworks. The structural integrity is essential for its biological activity, particularly the carboxamide functional group, which plays a critical role in receptor binding and interaction.

1. Receptor Interaction

This compound has been evaluated for its affinity towards various receptors, particularly serotonin receptors (5-HT). Research indicates that modifications to the benzodioxole structure can significantly influence receptor selectivity and potency.

2. Pharmacological Evaluation

In vitro studies have demonstrated that this compound exhibits agonistic activity at the 5-HT_1A receptor, with submicromolar potency. The efficacy of this compound was assessed using a GTPγS functional assay, revealing EC50 values in the range of 181 nM to 347.8 nM depending on structural variations ( ).

Case Study: Serotonin Receptor Agonism

A series of derivatives were tested for their action on serotonin receptors. This compound was noted for its ability to activate the 5-HT_1A receptor effectively. The study revealed that specific substitutions on the aromatic ring enhanced agonistic effects significantly ( ).

| Compound Variant | EC50 (nM) | Receptor Type |

|---|---|---|

| Unsubstituted | 1633 | 5-HT_1A |

| Variant A | 181 | 5-HT_1A |

| Variant B | 194 | 5-HT_1A |

| Variant C | 347.8 | 5-HT_1A |

In Vivo Behavioral Tests

Further investigations included behavioral assays in animal models. Compounds similar to this compound were administered at doses of 30 mg/kg. Results indicated altered locomotor activity and impaired motor coordination, suggesting central nervous system effects ( ).

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. The agonistic action at serotonin receptors leads to various physiological responses, including modulation of mood and anxiety levels.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in cell lines, making it a promising candidate for further drug development ( ). However, comprehensive toxicological studies are necessary to confirm its safety profile.

Q & A

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide, and what characterization techniques are essential for structural confirmation?

- Methodological Answer : The compound is synthesized via amide bond formation between 1,3-benzodioxole-5-carboxylic acid derivatives and furan-2-ylmethylamine. Key steps include activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic acyl substitution with the amine under basic conditions (e.g., triethylamine in dry dichloromethane). Characterization requires 1H/13C NMR to confirm amide bond formation and aromatic proton environments, IR spectroscopy to validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities, and X-ray crystallography for absolute stereochemical confirmation. Purity is assessed via HPLC (>95% purity threshold) .

Q. How does the structural configuration of this compound influence its physicochemical properties?

- Methodological Answer : The benzodioxole moiety contributes to π-π stacking interactions and lipophilicity (logP ~2.5), while the furan ring introduces electron-rich regions for potential hydrogen bonding. XRD reveals dihedral angles between the benzodioxole and furan rings (~15–25°), impacting solubility and crystallinity. DFT calculations (B3LYP/6-31G* basis set) predict dipole moments (~4.5 D) and electrostatic potential maps to identify reactive sites. Solubility in DMSO (>10 mg/mL) and aqueous buffers (<0.1 mg/mL) is experimentally validated via shake-flask methods .

Advanced Research Questions

Q. What methodological approaches are recommended for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to vary catalysts (e.g., HATU vs. EDC), solvents (DMF vs. THF), and temperatures (0–60°C). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize yield (>80%) using HPLC-MS . For scale-up, employ continuous flow reactors with residence time <30 minutes to minimize side products. Purification via flash chromatography (silica gel, gradient elution) ensures high recovery rates .

Q. How should researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB) on panels like NCI-60, using dose-response curves (0.1–100 µM) to calculate IC50 values. Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK-293). For mechanistic studies, perform cell cycle analysis (flow cytometry with PI staining) and apoptosis assays (Annexin V-FITC/PI). SAR analysis of analogs (e.g., replacing benzodioxole with benzoxazole) identifies critical pharmacophores .

Q. What strategies are effective for resolving contradictions in crystallographic data versus computational predictions for this compound?

- Methodological Answer : Refine XRD data using SHELXL (R-factor <5%) and compare with DFT-optimized geometries (Gaussian 16, B3LYP/6-311++G**). Discrepancies in bond lengths (>0.02 Å) may arise from crystal packing forces. Validate hydrogen bonding (e.g., N–H···O) viaHirshfeld surface analysis (CrystalExplorer). If torsional angles differ, consider dynamic effects viamolecular dynamics simulations (AMBER, 300 K, 100 ns) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substitutions on the benzodioxole (e.g., methoxy groups) or furan (e.g., nitro or methyl groups). Test bioactivity in parallel assays (e.g., antimicrobial disk diffusion, IC50 in kinase inhibition). Use molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or EGFR. Correlate logP (measured via shake-flask) with cellular uptake (LC-MS quantification) .

Q. What in silico methods are suitable for predicting the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer : Use SwissADME to predict bioavailability (Lipinski’s Rule of 5 compliance: MW <500, logP <5), pkCSM for absorption (Caco-2 permeability >0.9 × 10⁻⁶ cm/s), and ProTox-II for toxicity (LD50 >500 mg/kg). Compare with experimental microsomal stability assays (t1/2 in human liver microsomes) and AMES tests for mutagenicity. Discrepancies between in silico and in vitro data warrant metabolite identification (LC-QTOF-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.